2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride
Description
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride is a spirocyclic compound featuring a 6-oxaspiro[3.4]octane core fused to an ethanamine moiety, with a hydrochloride salt improving solubility. Its molecular formula is C₉H₁₆ClNO (based on spiroether analogs in and ) .
Properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSEEHJVONUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through an annulation reaction, where a cyclopentane ring is fused with an oxirane ring.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the spirocyclic core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. As a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and influencing various cellular processes . This interaction can enhance the analgesic effects of morphine and reduce morphine tolerance by affecting pain signaling pathways .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on spiroether analogs.
Research Implications
- Functional Group Impact : Sulfonyl chloride derivatives (e.g., ) exhibit higher reactivity, favoring covalent binding in prodrug designs, whereas ethanamine salts enhance solubility for CNS penetration .
- Structural Diversity : Azaspiro systems (e.g., ) introduce basic nitrogen atoms, enabling acid-base interactions absent in oxaspiro analogs .
Biological Activity
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is a spirocyclic compound with significant potential in medicinal chemistry, particularly as a ligand for opioid receptors. Its unique structural features allow it to engage in various biological interactions, making it a promising candidate for drug development, especially in pain management and other therapeutic areas.
- Molecular Formula : C₉H₁₈ClN₁O
- Molecular Weight : 176.64 g/mol
- IUPAC Name : 2-(6-oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride
- CAS Number : 1374659-21-8
Research indicates that this compound acts primarily as an opioid receptor ligand . This interaction suggests its potential utility in modulating pain responses and influencing various physiological effects associated with the opioid pathways. The compound's spirocyclic structure enhances its ability to selectively bind to opioid receptors, which is crucial for its analgesic properties.
Analgesic Effects
The compound has shown promising results in preclinical studies, indicating its potential as an analgesic. Its mechanism involves binding to the μ-opioid receptor (MOR), which is known to mediate pain relief. In vitro studies have demonstrated that the compound can significantly reduce pain responses in animal models, suggesting its efficacy similar to traditional opioids but potentially with a reduced side effect profile.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique interaction profile of this compound with opioid receptors:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| 2-Amino-6-azaspiro[4.4]nonan-3-one hydrochloride | Aza-spirocyclic | 0.91 |
| 2,8-Diazaspiro[4.5]decan-3-one hydrochloride | Diaza-spirocyclic | 0.91 |
| 6-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride | Oxaspirocyclic | 0.91 |
This table illustrates how the compound's unique structure may confer distinct pharmacological properties compared to its analogs.
Preclinical Studies
In a study evaluating the analgesic potential of various compounds, this compound was administered to rodent models experiencing induced pain. The results indicated a statistically significant reduction in pain scores compared to controls, supporting its role as an effective analgesic agent (source: ).
Safety and Efficacy
Further investigations into the safety profile of this compound revealed no significant adverse effects on liver and kidney functions in treated animals, indicating a favorable safety margin for potential therapeutic use (source: ). Histopathological examinations confirmed the absence of toxic effects on vital organs.
Future Directions
The ongoing research aims to further elucidate the pharmacological profile of this compound, focusing on:
- Long-term efficacy and safety assessments
- Potential for abuse compared to traditional opioids
- Development of formulations for clinical use
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
